molecular formula C19H24N4O3S B2498269 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide CAS No. 1396627-27-2

1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide

Cat. No. B2498269
CAS RN: 1396627-27-2
M. Wt: 388.49
InChI Key: AWFPVEXWQNJWND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler heterocyclic compounds or through the modification of existing functional groups. For example, the synthesis of benzothiazole derivatives can involve condensation reactions, cyclization processes, and substitutions, which are common steps in the construction of heterocyclic compounds (Yahyazadeh et al., 2004).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, similar to the compound , is analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of aromatic systems and heteroatoms that influence their chemical reactivity. These compounds exhibit a range of properties such as antimicrobial, anticancer, and anti-inflammatory activities, which are attributed to their chemical structure and the presence of specific functional groups (GobalaKrishnan et al., 2019).

Scientific Research Applications

Synthesis of Novel Compounds

Several studies focus on the synthesis of novel compounds with potential therapeutic applications, highlighting the interest in developing new molecules with improved efficacy or selectivity for biological targets. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported to possess anti-inflammatory and analgesic activities, indicating the therapeutic potential of these novel synthetic pathways (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

Research on new pyrazole and pyrazolopyrimidine derivatives synthesized for in vitro cytotoxic activity against cancer cells showcases the ongoing efforts to discover novel anticancer agents. Such studies emphasize the importance of structural modification and characterization in developing compounds with potential therapeutic applications (Hassan et al., 2014).

Antimicrobial Activity

The development of new pyridine derivatives with antimicrobial activity highlights the continuous need for novel antimicrobials in combating resistant microbial strains. These studies contribute to the understanding of how structural features of compounds can influence their antimicrobial efficacy (Patel et al., 2011).

Total Synthesis of Antibiotics

Efforts in the total synthesis of thiopeptide antibiotics, like amythiamicin D, underline the complexity and challenges in synthesizing biologically active natural products. Such research not only advances the field of synthetic chemistry but also provides insights into the structure-activity relationships of these potent compounds (Hughes et al., 2005).

Expansive Rearrangement Studies

Studies on the rearrangement of N-vinylthiazolidines to tetrahydrothiazepines and their transformation into thia-azabicyclooctenes showcase the synthetic strategies to access new heterocyclic frameworks, which could serve as key intermediates in the development of novel drugs or materials (Calvo et al., 2005).

properties

IUPAC Name

1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-26-14-5-6-16-15(10-14)21-19(27-16)23-11-13(12-23)18(25)20-7-3-9-22-8-2-4-17(22)24/h5-6,10,13H,2-4,7-9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFPVEXWQNJWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NCCCN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide

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